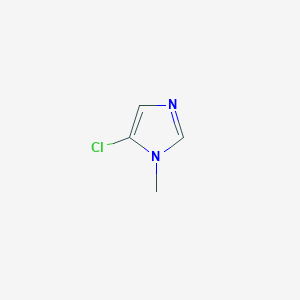
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is often used as a reference standard in pharmacological studies.
Mécanisme D'action
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a selective serotonin reuptake inhibitor (2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride). It works by blocking the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By increasing the levels of serotonin in the brain, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can help to alleviate symptoms of depression and anxiety.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride are primarily related to its effects on the serotonin system. By blocking the reuptake of serotonin, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can increase the levels of serotonin in the brain, which can help to alleviate symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a well-established reference standard for the study of the serotonin system. This means that it can be used as a benchmark for the development of new antidepressant drugs and other compounds that target the serotonin system. However, one of the limitations of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the serotonin system.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the role of the serotonin system in the regulation of other physiological processes, such as appetite, sleep, and pain. Additionally, there is a need for further research into the biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride and other compounds that target the serotonin system.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with chloroacetyl chloride in the presence of a base, followed by reaction with N-methylethanolamine and hydrochloric acid. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is commonly used in scientific research as a reference standard for the development of new antidepressant drugs. It is also used in the study of the serotonin system and its role in the regulation of mood, anxiety, and other physiological processes.
Propriétés
Numéro CAS |
100447-57-2 |
|---|---|
Nom du produit |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
Formule moléculaire |
C12H17Cl2NO2 |
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-14(7-6-13)8-10-9-15-11-4-2-3-5-12(11)16-10;/h2-5,10H,6-9H2,1H3;1H |
Clé InChI |
LVRFYDCLCPKDSV-UHFFFAOYSA-N |
SMILES |
CN(CCCl)CC1COC2=CC=CC=C2O1.Cl |
SMILES canonique |
C[NH+](CCCl)CC1COC2=CC=CC=C2O1.[Cl-] |
Synonymes |
1,4-BENZODIOXAN, 2-((N-2-CHLOROETHYL-N-METHYL)AMINO)METHYL-, HYDROCHLO RIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)